Product packaging for 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol(Cat. No.:)

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol

Cat. No.: B13078667
M. Wt: 209.63 g/mol
InChI Key: QDEBNWALLVVZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry research, built on a pyrazole heterocyclic core. Pyrazole and 5-aminopyrazole derivatives are established as privileged scaffolds in the development of novel bioactive molecules due to their versatility as synthons and their wide range of associated biological activities . This specific compound features a phenolic group and a chloro-amino substituted pyrazole ring, a structure that suggests potential as a key intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize such scaffolds in the exploration of new therapeutic agents. Pyrazoline derivatives, a related class, have demonstrated broad-spectrum antibacterial activity in studies against pathogens such as Staphylococcus aureus and Escherichia coli . The 5-aminopyrazole motif is a recognized building block for various condensed heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common structures in pharmaceutical agents . The molecular framework of this compound provides multiple sites for synthetic modification, making it a valuable template for constructing combinatorial libraries in drug discovery campaigns. It is intended solely for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3O B13078667 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-(5-amino-4-chloropyrazol-1-yl)phenol

InChI

InChI=1S/C9H8ClN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2

InChI Key

QDEBNWALLVVZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)Cl)N)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 4 5 Amino 4 Chloro 1h Pyrazol 1 Yl Phenol Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information about the connectivity, functional groups, and elemental composition of the molecules.

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazole (B372694) derivatives in solution. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a 4-(5-amino-4-chloro-1H-pyrazol-1-yl)phenol derivative, characteristic signals are expected for the aromatic protons of the phenol (B47542) ring and the pyrazole ring, as well as for the amino group protons. For instance, in related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the amino protons (NH₂) often appear as a singlet, and the aromatic protons exhibit multiplets in the downfield region of the spectrum. nih.gov The exact chemical shifts and coupling constants are influenced by the specific substituents on the rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative like 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the carbon attached to the chlorine atom (C-Cl) in the pyrazole ring shows a signal around δ = 114.4 ppm. mdpi.com The chemical shifts of the pyrazole and phenol ring carbons will be influenced by the electron-donating or withdrawing nature of the substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules. harvard.edulibretexts.org COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the same spin system, such as the aromatic protons on the phenol ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. libretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are valuable for determining the spatial proximity of different protons and thus the conformation of the molecule. researchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives

CompoundTechniqueKey Signals (δ, ppm)Reference
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile¹H NMR10.60 (s, 1H, OH), 8.25 (s, 2H, NH₂), 6.82-7.90 (m, aromatic H) nih.gov
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene¹³C NMR114.4 (C-Cl), 13.8 (CH₃) mdpi.com
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile¹³C NMR152.0 (C-NH₂), 115.4 (CN), 72.3 (C4) researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov These methods are complementary, as the selection rules for IR absorption and Raman scattering are different. nih.gov

The IR spectrum of this compound derivatives would be expected to show characteristic absorption bands. For example, in similar 5-amino-pyrazole-4-carbonitrile derivatives, N-H stretching vibrations of the amino group are typically observed in the range of 3200-3500 cm⁻¹. nih.gov The O-H stretching of the phenolic hydroxyl group would also appear in this region, often as a broad band. The C=C and C=N stretching vibrations of the aromatic pyrazole and phenol rings would be found in the 1400-1650 cm⁻¹ region. nih.gov The presence of a C-Cl bond would give rise to a stretching vibration at lower frequencies.

Raman spectroscopy is a powerful tool for analyzing the chemical structure of materials, and its low interference from water makes it particularly suitable for studying biological samples. currentseparations.comnih.gov For pyrazole derivatives, Raman spectra can provide information on the skeletal vibrations of the heterocyclic and aromatic rings. Surface-Enhanced Raman Scattering (SERS) can be used to obtain spectra from very low concentrations of the analyte. researchgate.net

Table 2: Key Vibrational Frequencies for Related Pyrazole Derivatives

CompoundTechniqueCharacteristic Frequencies (cm⁻¹)Functional GroupReference
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileFT-IR3292N-H stretch nih.gov
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileFT-IR3064O-H stretch nih.gov
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileFT-IR1002C-Cl stretch nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsion angles. spast.org

For derivatives of this compound, a crystal structure would reveal several key features. The planarity of the pyrazole and phenol rings can be assessed. spast.org The dihedral angle between the pyrazole and phenol rings is a critical conformational parameter. In related structures, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined to each other. nih.gov In the crystal structure of 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile, the dihedral angle between the pyrazole ring and the phenyl ring is 54.7(1)°. nih.gov

Intermolecular interactions, such as hydrogen bonds, play a crucial role in the packing of the molecules in the crystal lattice. In the case of this compound, the amino group and the phenolic hydroxyl group can act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. These hydrogen bonds can lead to the formation of complex supramolecular architectures. nih.gov

Table 3: Crystallographic Data for Related Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angle(s) (°)Reference
5-Chloro-1-phenyl-1H-pyrazol-4-amineMonoclinicP2₁/cPyrazole/Phenyl: 45.65(6) nih.gov
2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrileOrthorhombicPbcaPyrazole/Phenyl: 54.7(1), Pyrazole/Chlorophenyl: 72.4(1) nih.gov
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrileMonoclinicP2₁/cPyrazole/Benzene: 69.48(7) researchgate.net

Analysis of Tautomerism and Conformational Dynamics within the Pyrazole Ring System

Pyrazoles are known to exhibit tautomerism, which is the interconversion of structural isomers that can be formally described as the migration of a proton. encyclopedia.pubsphinxsai.com In the case of 3(5)-aminopyrazoles, annular prototropic tautomerism can occur, where the proton on the pyrazole ring nitrogen can migrate between the two nitrogen atoms. encyclopedia.pubnih.gov This equilibrium can be influenced by the nature of the substituents on the pyrazole ring, the solvent, and the temperature. The presence of different tautomers can have a significant impact on the chemical reactivity and biological activity of the compound.

In addition to tautomerism, the molecule can exhibit conformational flexibility, particularly rotation around the single bond connecting the pyrazole and phenol rings. libretexts.org The preferred conformation will be a balance between steric and electronic effects. imperial.ac.uk Computational methods, in conjunction with experimental data from techniques like NMR, can be used to study the conformational landscape of these molecules and to identify the most stable conformers. cwu.edu The study of conformational dynamics is crucial for understanding how these molecules might interact with biological targets.

Computational and Theoretical Investigations of 4 5 Amino 4 Chloro 1h Pyrazol 1 Yl Phenol Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a standard method for quantum mechanical calculations in chemistry and materials science due to its balance of accuracy and computational cost. researchgate.net For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, are commonly used to predict a wide range of properties. researchgate.netnih.gov These calculations are typically performed using well-defined basis sets, like 6-311++G(d,p), to ensure reliable results. oaji.net The theoretical calculations are often performed assuming an isolated molecule in the gas phase, which may lead to slight deviations from experimental values obtained in the solid phase where intermolecular interactions are present. oaji.net

ParameterM1M2M3M4M5M6
Bond Length (Å)
C3–N71.2991.2981.3001.2991.2991.298
**Bond Angle (°) **
C3-N2-N1110.8111.2110.9111.0111.1111.3
C5-N1-N2112.5112.3112.4112.5112.4112.2

This table presents selected calculated geometric parameters for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (M1-M6), demonstrating typical values for pyrazole analogues. Data sourced from computational studies. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. nih.govoaji.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. oaji.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.govoaji.net For a 3-amino-1,2,4-triazole analogue, the HOMO-LUMO energy gap was calculated to be around 4.9 eV, indicating a chemically active molecule. oaji.net In another study on a pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO energy gap was also found, suggesting high chemical reactivity and the occurrence of charge transfer within the molecule. nih.gov

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
3-amino-1,2,4-triazole (B3LYP)-8.834-3.9364.898
3-amino-1,2,4-triazole (M06-2X)-8.880-3.9114.969

This table shows the calculated HOMO, LUMO, and energy gap values for a pyrazole analogue using two different DFT methods, illustrating the impact of the computational approach on the results. oaji.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential, with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For pyrazole analogues, MEP analysis has been used to identify the most reactive parts of the molecule. nih.gov For example, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, MEP analysis revealed that the amide and nitro groups were the centers for electrophilic attacks. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. mdpi.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov Molecules with large β values are considered promising candidates for NLO applications. nih.gov For several pyrazole derivatives, DFT calculations have predicted significant NLO properties. nih.gov The presence of electron-donating and electron-accepting groups within a conjugated system can enhance the NLO response. researchgate.net For a series of pyrazole derivatives, the calculated hyperpolarizability values were found to be greater than that of urea (B33335), a standard NLO material, suggesting their potential for NLO applications. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, stability, and interactions of molecules over time. In recent years, the combination of MD simulations with other techniques has become a powerful tool for investigating the properties of various chemical systems. mdpi.commdpi.com For heterocyclic compounds like pyrazole analogues, MD simulations can be employed to explore their dynamic behavior in different environments, such as in solution. These simulations can help in understanding how the molecule interacts with solvent molecules and how its conformation changes over time, which is crucial for predicting its behavior in realistic conditions. While specific MD simulation data for 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol analogues is not detailed in the provided context, this computational technique represents a valuable approach for future studies to understand their dynamic properties and interactions at an atomic level.

In Silico Ligand-Target Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand with a target protein. ijpbs.comnih.gov For analogues of this compound, in silico docking studies have been employed to elucidate their potential as inhibitors for various protein targets, providing a theoretical basis for rational drug design. nih.gov The primary focus has been on targets implicated in cancer and other diseases, such as protein kinases, carbonic anhydrases, and tubulin.

Research has shown that pyrazole derivatives can be docked deep within the binding pockets of target proteins, forming favorable interactions like hydrogen bonds. nih.govresearchgate.net The effectiveness of these interactions is often quantified by binding energy or docking scores, where a more negative value typically indicates a more stable ligand-protein complex. ijpbs.com

Docking Studies Against Protein Kinases

Protein kinases are a significant class of enzymes targeted in cancer therapy, and various pyrazole derivatives have been evaluated as potential inhibitors through molecular docking. nih.govresearchgate.net Studies have explored interactions with receptor tyrosine kinases like VEGFR-2, as well as serine/threonine kinases such as Aurora A and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net

For instance, a series of 1H-pyrazole derivatives were docked against these three kinases, revealing potent inhibitory potential. nih.govresearchgate.net The results indicated that the compounds fit well within the active sites of the enzymes. nih.gov Similarly, newly designed methylxanthine derivatives incorporating a pyrazole pharmacophore were assessed for their selectivity towards Epidermal Growth Factor Receptor (EGFR), another key kinase in cancer. alrasheedcol.edu.iq These compounds demonstrated favorable binding energies within the receptor's active pocket. alrasheedcol.edu.iq

Compound NameProtein Target (PDB ID)Binding Energy (kJ/mol)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35

Docking Studies Against Carbonic Anhydrases

Carbonic anhydrases (CAs) are another important target, particularly for conditions like glaucoma. ijpbs.comnih.gov Novel pyrazole-carboxamide derivatives carrying a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Molecular docking studies were performed to understand the binding mechanisms of the most active compounds. nih.gov The results showed that these pyrazole derivatives had better interactions compared to the standard reference inhibitor, Acetazolamide, with Ki values in the micromolar to nanomolar range. nih.gov

Compound SeriesProtein TargetInhibition Constant (Ki) Range (µM)
Phenyl substituted pyrazole-carboxamides with sulfonamide moiety (6a–i)hCA I0.063–3.368
hCA II0.007–4.235

Docking Studies Against Other Protein Targets

The versatility of the pyrazole scaffold and its analogues has led to computational studies against other significant biological targets.

Tubulin: A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which can be considered bioisosteres of pyrazole derivatives, were docked against the tubulin–combretastatin A4 complex (PDB ID: 5LYJ). mdpi.com The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated a strong binding affinity with a docking score of -8.030 kcal/mol. mdpi.com Its stability was attributed to its position within a hydrophobic cavity surrounded by key amino acid residues including Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. mdpi.com

Dehydrogenase: In another study, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were docked against a dehydrogenase enzyme (PDB ID: 5ADH). nih.gov The analysis revealed significant non-bonding interactions with key amino acid residues such as ILE 269, VAL 203, GLY 202, PRO 295, and ARG 47, indicating a stable binding mode within the protein's active site. nih.gov

These computational investigations consistently highlight the ability of pyrazole-based scaffolds to effectively interact with the active sites of diverse and therapeutically relevant proteins. The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions, providing a solid foundation for the further development of these compounds as targeted inhibitors.

Reactivity and Derivatization Pathways of the 4 5 Amino 4 Chloro 1h Pyrazol 1 Yl Phenol Core

Functional Group Transformations of the Amino and Hydroxyl Moieties

The amino (-NH₂) and hydroxyl (-OH) groups are the most prominent sites for functionalization in 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol. These groups allow for a wide range of transformations to modify the compound's physical and chemical properties.

The primary amino group at the C-5 position of the pyrazole (B372694) ring is a key nucleophilic center. It can readily undergo acylation, sulfonylation, and alkylation. For instance, acylation with acid chlorides or anhydrides introduces amide functionalities, which can alter solubility and biological activity. Similarly, reaction with sulfonyl chlorides yields sulfonamides. beilstein-journals.org

One of the most significant reactions of the 5-aminopyrazole moiety is diazotization. researchgate.net Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). beilstein-journals.orgresearchgate.net These pyrazolyl-5-diazonium salts are versatile intermediates. They can undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, halogens) at the C-5 position or participate in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. researchgate.net

The phenolic hydroxyl group imparts acidic character and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a precursor for Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups. Esterification of the hydroxyl group, through reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions), is another common transformation, yielding phenyl esters.

Functional Group Reaction Type Reagents Product Type
5-Amino (-NH₂)AcylationAcid Chlorides, AnhydridesAmides
5-Amino (-NH₂)DiazotizationNaNO₂, HCl/H₂SO₄Diazonium Salt
5-Amino (-NH₂)Azo CouplingDiazonium Salt + Activated AromaticAzo Compound
Phenolic Hydroxyl (-OH)EtherificationAlkyl Halide, BaseEther
Phenolic Hydroxyl (-OH)EsterificationAcyl Chloride, Carboxylic AcidEster

Electrophilic Substitution Reactions on the Pyrazole and Phenyl Rings

Electrophilic aromatic substitution provides a pathway to introduce new functional groups onto both the pyrazole and phenyl rings of the core structure. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.

The pyrazole ring is generally considered electron-rich, but its reactivity towards electrophiles is position-dependent. Electrophilic attack on an unsubstituted pyrazole ring occurs preferentially at the C-4 position. researchgate.netrrbdavc.orgscribd.com However, in this compound, this position is already occupied by a chlorine atom. The C-3 and C-5 positions are generally less susceptible to electrophilic attack. cdnsciencepub.com The presence of the deactivating chloro group and the amino group (which can be protonated under acidic conditions, becoming deactivating) makes further electrophilic substitution on the pyrazole ring challenging. Halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NCS, NIS) has been shown to occur selectively at the C-4 position. beilstein-archives.org

In contrast, the phenyl ring is highly activated towards electrophilic substitution due to the strong electron-donating and ortho-, para-directing hydroxyl group. The pyrazole ring attached at the para position acts as a deactivating group on the phenyl ring. Therefore, electrophiles will preferentially attack the positions ortho to the hydroxyl group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed readily at these activated positions. For example, nitration of phenols can be achieved using various reagents, and under controlled conditions, selective mono-nitration ortho to the hydroxyl group can be achieved. ijcce.ac.irnih.gov

Ring System Directing Group Predicted Position of Attack Example Reactions
Pyrazole Ring-Cl (C4), -NH₂ (C5)C-4 is blocked; further substitution is unlikely.Halogenation (if C4 is H) researchgate.netbeilstein-archives.org
Phenyl Ring-OH (strong activator, o,p-director)Ortho to the -OH groupNitration, ijcce.ac.ir Halogenation, Sulfonation

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The 5-aminopyrazole scaffold is a cornerstone for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines and often exhibit significant biological activity. nih.gov These syntheses typically involve the cyclocondensation of the 5-aminopyrazole with a 1,3-bielectrophilic partner. nih.gov The reaction utilizes the nucleophilicity of the endocyclic N-1 nitrogen and the exocyclic 5-amino group, which attack the two electrophilic centers of the reaction partner to form a new six-membered ring fused to the pyrazole core. nih.govnih.gov

The construction of the pyrazolo[3,4-d]pyrimidine system from this compound can be achieved by reacting it with various three-carbon synthons. nih.govnih.gov A common and versatile method involves condensation with β-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), or malonates. rsc.org The reaction proceeds through initial condensation, typically at the more reactive amino group, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov

Other reagents that can be used to construct the fused pyrimidine (B1678525) ring include:

Formamide (B127407): Heating a 5-amino-4-cyanopyrazole (a close analogue) with formamide can yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. nih.gov

Urea (B33335) and Thiourea (B124793): Reaction with urea or thiourea can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones or -4-thiones. nih.gov

Vilsmeier Reagent: One-flask syntheses using Vilsmeier amidination have also been developed to produce pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. researchgate.net

These cyclization reactions are fundamental in medicinal chemistry for generating libraries of compounds with diverse substitution patterns on the newly formed pyrimidine ring, depending on the 1,3-dielectrophile used. nih.gov

Formation of Dimeric and Polymeric Pyrazole-Based Structures

The molecular structure of this compound contains multiple sites capable of participating in hydrogen bonding: the N-H bonds of the amino group, the O-H bond of the phenol (B47542), and the lone pairs on the pyrazole's pyridine-like nitrogen atom and the hydroxyl oxygen. This capacity for hydrogen bonding facilitates the formation of ordered supramolecular assemblies such as dimers, chains, and more complex networks in the solid state. nih.govnih.gov

Pyrazoles are well-known for forming cyclic dimers and trimers through N-H···N hydrogen bonds. aip.org In the subject compound, intermolecular hydrogen bonds can form between the phenolic -OH of one molecule and the pyridine-like nitrogen of a neighboring pyrazole ring. Additionally, the -NH₂ group can act as a hydrogen bond donor, while the phenolic oxygen can act as an acceptor. nih.gov These interactions can lead to the self-assembly of molecules into extended one-, two-, or three-dimensional networks, significantly influencing the material's crystal packing and physical properties. researchgate.net

Beyond non-covalent self-assembly, covalent dimerization is also possible. For instance, copper-promoted oxidative dimerization of 5-aminopyrazoles has been reported to yield pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov Such reactions create larger, conjugated systems with potentially novel electronic and photophysical properties.

Interaction Type Participating Groups Resulting Structure
Non-Covalent (H-Bonding)-OH, -NH₂, Pyrazole NDimers, Trimers, Chains, Sheets nih.govaip.org
Covalent (Oxidative Coupling)C-H, N-H of Pyrazole/AminoFused Dimeric Systems (e.g., Pyridazines) mdpi.comnih.gov

Mechanistic Insights into Biological Activities of Pyrazole Derivatives Relevant to 4 5 Amino 4 Chloro 1h Pyrazol 1 Yl Phenol

Role in Cancer Research: Antiproliferative Mechanisms and Cell Cycle Modulation

Pyrazole (B372694) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating the ability to suppress the growth of various cancer cell lines, including those of the breast, lung, and colon. nih.govresearchgate.net Their antiproliferative effects are often multifaceted, involving the modulation of key cellular processes such as cell cycle progression and programmed cell death (apoptosis). nih.govwaocp.org

Kinase Inhibition (e.g., p38 MAP Kinase, EGFR)

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that are crucial for cellular signal transduction and are often dysregulated in cancer. bohrium.commdpi.com Many pyrazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases to block their activity. mdpi.com

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular responses to stress signals and inflammatory cytokines. nih.gov Certain pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase. nih.govresearchgate.net The binding of these inhibitors can occur in a domain distinct from the ATP binding site, which is exposed when the kinase adopts a specific conformation. nih.gov This interaction can lead to significant improvements in binding and cellular potency. nih.gov For instance, the pyrazole derivative RO3201195 was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival; its overexpression is common in many human tumors. nih.gov Pyrazole derivatives have been developed as EGFR inhibitors. nih.govbohrium.com One study found that a 1,3,4-triarylpyrazole derivative showed potent dual inhibition of both EGFR and VEGFR-2. nih.gov Docking studies suggest these compounds interact with the ATP-binding site of the kinase. bohrium.comresearchgate.net Interestingly, p38 MAP kinase can mediate the internalization of EGFR under stress conditions, which may enhance the efficacy of certain chemotherapies by preventing EGFR-mediated survival signaling. nih.gov

Table 1: Examples of Kinase Inhibition by Pyrazole Derivatives

Derivative TypeTarget KinaseInhibitory Concentration (IC50)Reference
Pyrazolo[4,3-c]pyridine derivativeEGFR0.09 µM nih.gov
Pyrazole benzothiazole (B30560) hybridVEGFR-297 nM nih.govmdpi.com
5-phenyl-1H-pyrazole derivativeBRAFV600E0.33 µM nih.gov
Pyrazolo[1,5-a]pyrimidine compoundCDK2/cyclin A260% inhibition at 10 µM nih.govmdpi.com
Pyrazole carbaldehyde derivativePI3 Kinase0.25 µM mdpi.com

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this pathway in tumor cells. nih.gov Pyrazole derivatives have been shown to induce apoptosis through various mechanisms. nih.govmdpi.com

One common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. nih.govresearchgate.net For example, a pyrazole derivative known as compound 3f was found to induce apoptosis in triple-negative breast cancer cells through ROS generation and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Some pyrazole derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial depolarization and the activation of caspases. mdpi.comnih.gov Furthermore, some pyrazole compounds have been shown to induce DNA damage, as evidenced by increased comet tail length, suggesting they cause genotoxic stress that can also initiate apoptosis. rsc.org

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. bohrium.com Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. mdpi.com Therefore, inhibiting these isoforms is a promising strategy in cancer therapy. bohrium.com

Numerous pyrazole derivatives, particularly those incorporating sulfonamide moieties, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. bohrium.commdpi.com These compounds have shown potent inhibitory activity, with some exhibiting selectivity for the tumor-associated isoforms over the cytosolic hCA I and II. bohrium.commdpi.com This selectivity is crucial for minimizing off-target effects. mdpi.com For instance, a series of benzenesulfonamides incorporating pyrazolecarboxamides yielded compounds with Kᵢ values in the nanomolar range against hCA II and hCA IX. mdpi.com

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives

Compound TypehCA IsoformInhibition Constant (Ki)Reference
Substituted pyrazol-4-yl-diazenehCA I1.06 - 9.83 nM nih.gov
hCA II0.68 - 7.16 nM
Benzenesulfonamide-pyrazolecarboxamidehCA IX6.1 - 568.8 nM mdpi.com
hCA II3.3 - 866.7 nM
Newly synthesized pyrazole derivatives (Compounds 1-10)hCA I5.13 - 16.9 nM tandfonline.com
hCA II11.77 - 67.39 nM

Antimicrobial Efficacy: Inhibition of Bacterial and Fungal Pathogens

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens. orientjchem.orgnih.govmdpi.com

Exploration of Antimicrobial Modes of Action

The mechanisms through which pyrazole derivatives exert their antimicrobial effects are varied. One identified mode of action is the disruption of the bacterial cell wall, a structure essential for bacterial survival. nih.gov For example, naphthyl-substituted pyrazole-derived hydrazones were found to be bactericidal against S. aureus by damaging its cell wall. nih.gov

Another key target is DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives can bind to and inhibit S. aureus DNA gyrase, and subsequent experimental testing confirmed their antibacterial activity. nih.gov

Some pyrazole derivatives have also been developed to target N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine (B10760008) biosynthesis pathway of bacteria. luc.edu Since this enzyme is absent in mammals, inhibitors targeting DapE are expected to have low mechanism-based toxicity. luc.edu Studies have shown that some pyrazole compounds act as competitive inhibitors of DapE. luc.edu Time-kill experiments on other pyrazole compounds have demonstrated bacteriostatic effects, meaning they inhibit bacterial growth rather than killing the bacteria outright. nih.gov

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound TypePathogenMinimum Inhibitory Concentration (MIC)Reference
Naphthyl-substituted pyrazole-hydrazoneGram-positive strains & A. baumannii0.78 - 1.56 µg/mL nih.gov
Tethered thiazolo-pyrazole derivativeMRSAAs low as 4 µg/mL nih.gov
Quinoline-bearing pyrazoleS. flexneri, C. albicans, P. vulgaris0.12 - 0.98 µg/mL nih.gov
Pyrazoline derivative (Compound 9)Staphylococcus and Enterococcus MDR strains4 µg/mL nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3)Escherichia coli0.25 µg/mL nih.gov

Anti-inflammatory Activity and Related Molecular Targets

Inflammation is a protective response by the body, but chronic or dysregulated inflammation contributes to various diseases. bohrium.com Pyrazole derivatives are well-known for their anti-inflammatory properties, with some commercial anti-inflammatory drugs, such as celecoxib, being based on this scaffold. nih.govnih.gov

The anti-inflammatory actions of pyrazole derivatives are largely attributed to their inhibition of key enzymes in the arachidonic acid cascade. nih.govbohrium.com The primary targets are cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins (B1171923) at sites of inflammation. nih.goveurekaselect.com Many pyrazole derivatives have shown potent and selective inhibition of COX-2. encyclopedia.pub

In addition to COX, some pyrazole derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid pathway that produces leukotrienes, which are potent mediators of inflammation. nih.goveurekaselect.com Dual inhibition of both COX and 5-LOX is considered a valuable therapeutic strategy. nih.gov

Beyond these enzymes, pyrazole derivatives can also modulate other inflammatory mediators. Studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory effects. bohrium.comnih.gov

Other Pharmacological Activities (e.g., Antidiabetic, Neuroprotective, Anticonvulsant)

The pyrazole scaffold is a versatile structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities beyond their well-known roles. nih.govresearchgate.net Investigations into these compounds have revealed significant potential in treating metabolic, neurological, and seizure-related disorders.

Antidiabetic Activity: Pyrazole-containing compounds have emerged as promising agents for the management of diabetes mellitus. researchgate.netresearchgate.net Their mechanisms of action are diverse, often involving the modulation of key enzymes and receptors in glucose metabolism. eurekaselect.com Pyrazole derivatives have been identified as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in the breakdown of carbohydrates. tandfonline.comfrontiersin.org By inhibiting these enzymes, they can help to control postprandial hyperglycemia. nih.gov For instance, a series of acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher activity than the standard drug, acarbose (B1664774). frontiersin.org Other mechanisms include acting as activators for glucokinase or as inhibitors for dipeptidyl peptidase-4 (DPP-4), sodium-glucose co-transporter-1 (SGLT1), and sodium-glucose co-transporter-2 (SGLT2). researchgate.neteurekaselect.com

Table 1: Antidiabetic Activities of Select Pyrazole Derivatives
Compound TypeMechanism of ActionKey FindingsReference
Acyl pyrazole sulfonamidesα-glucosidase inhibitionCompound 5a showed an IC50 value of 1.13 µM, significantly more potent than acarbose (IC50 = 35.1 µM). frontiersin.org frontiersin.org
Pyrazole-1,2,3-triazole hybridsα-glucosidase inhibitionCompounds with 4-nitro and 4-chloro groups showed high potency with IC50 values of 3.35 and 6.58 µM, respectively. researchgate.net researchgate.net
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-glucosidase and α-amylase inhibitionDemonstrated potent inhibition with IC50 values of 75.62 µM (α-glucosidase) and 119.3 µM (α-amylase). nih.gov nih.gov
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-glucosidase and α-amylase inhibitionShowed strong inhibition with IC50 values of 95.85 µM (α-glucosidase) and 120.2 µM (α-amylase). nih.gov nih.gov

Neuroprotective Activity: The pyrazole scaffold has attracted significant attention for the development of novel neuroprotective agents. nih.govmanipal.edu Neuroinflammation and microglia-mediated neurotoxicity are implicated in various neurodegenerative diseases, and pyrazole derivatives have shown promise in mitigating these processes. nih.gov Studies have shown that these compounds can suppress the adverse activation of glia and reduce the secretion of neurotoxic factors from immune-stimulated microglia-like cells. nih.gov For instance, a series of pyrazole oxalamide derivatives were designed to improve neuroprotective activity, with several compounds significantly reducing the neurotoxic secretions from human THP-1 monocytic cells. nih.gov Other research has demonstrated that pyrazole derivatives can protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease, by reducing pro-apoptotic proteins. turkjps.orgresearchgate.net

Anticonvulsant Activity: Pyrazole derivatives have a long history of being investigated for their anticonvulsant properties, which are crucial for the treatment of epilepsy. researchgate.netminia.edu.eg The structural features of pyrazole-containing compounds allow them to interact with various targets in the central nervous system to suppress seizures. nih.gov The mechanisms are varied, but many are thought to involve the modulation of ion channels or neurotransmitter systems. biomedpharmajournal.org Research has focused on synthesizing novel pyrazole derivatives and evaluating their efficacy in animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Some of these novel compounds have shown significant anticonvulsant activity with reduced neurotoxicity compared to existing antiepileptic drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrazole-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole derivatives influences their pharmacological activities, guiding the design of more potent and selective therapeutic agents. nih.gov

For antidiabetic activity , SAR studies on acyl pyrazole sulfonamides as α-glucosidase inhibitors revealed that the nature and position of substituents on the acyl group are critical. frontiersin.org For example, a compound bearing a chlorine atom at the para-position of a phenyl ring was found to be the most potent in one study, suggesting that electron-withdrawing groups in this position can enhance activity. frontiersin.org In another series of pyrazole-1,2,3-triazole hybrids, compounds with 4-nitro and 4-chloro groups also demonstrated significant α-glucosidase inhibition, further highlighting the importance of specific substitutions on the aryl rings attached to the core structure. researchgate.net

In the context of neuroprotective activity , SAR studies have focused on modifying substituents to enhance potency and reduce cytotoxicity. For pyrazole oxalamide derivatives, the exploration of steric and electronic factors through different substitutions led to the identification of compounds with improved ability to inhibit neurotoxic secretions from microglial cells. nih.gov

Regarding anticonvulsant activity , SAR is complex due to the diverse targets involved. firsthope.co.in However, general principles have been established. Lipophilicity is a key factor, as the compounds must cross the blood-brain barrier. firsthope.co.in The presence and position of substituents on the pyrazole ring and any attached aryl groups significantly impact efficacy. For instance, in a series of triazolopyrimidine derivatives and their pyrazole bioisosteres, the specific arrangement of proton-accepting groups and the nature of substituents on the phenyl ring were crucial for anticonvulsant effects. nih.gov The replacement of a triazole moiety with a pyrazole ring was used to probe the importance of specific nitrogen atoms for receptor binding, thereby enriching the SAR data. nih.gov

Table 2: Summary of Key SAR Findings for Pyrazole Derivatives
Pharmacological ActivityStructural FeatureImpact on ActivityReference
AntidiabeticElectron-withdrawing groups (e.g., -Cl, -NO2) at the para-position of an aryl substituent.Enhances α-glucosidase inhibitory activity. researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Nature and position of substituents on the acyl group of acyl pyrazole sulfonamides.Alters the inhibitory potency against α-glucosidase. frontiersin.org frontiersin.org
NeuroprotectiveSteric and electronic factors of substituents on pyrazole oxalamides.Influences the ability to inhibit neurotoxic secretions and cytotoxicity. nih.gov nih.gov
AnticonvulsantLipophilicity.Important for crossing the blood-brain barrier. firsthope.co.in firsthope.co.in
Presence of aromatic rings and specific substituents.Can enhance activity through interactions with biological targets. firsthope.co.innih.gov firsthope.co.innih.gov

Advanced Applications and Future Research Directions

Development as Chemical Probes for Biological Research

There is no available research detailing the development or use of 4-(5-Amino-4-chloro-1H-pyrazol-1-yl)phenol as a chemical probe for biological research. The synthesis and application of this specific molecule for purposes such as fluorescent imaging, affinity chromatography, or as a tool for studying biological pathways have not been reported.

Potential in Advanced Materials Science Applications

The potential of this compound in advanced materials science has not been explored in published literature. There are no studies investigating its properties for applications in polymers, organic electronics, or other advanced materials.

Exploration in Supramolecular Chemistry and Self-Assembly

There is a lack of information regarding the exploration of this compound in the field of supramolecular chemistry. Research into its ability to form higher-order structures through non-covalent interactions and self-assembly has not been documented.

Integration in High-Throughput Screening and Drug Discovery Platforms

While related aminopyrazole scaffolds have been identified through high-throughput screening in drug discovery campaigns, there is no specific information available on the integration or outcomes of this compound within such platforms.

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